4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE
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Overview
Description
4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a synthetic organic compound characterized by the presence of fluorine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-fluorobenzamide: This can be achieved by reacting 4-fluorobenzoic acid with ammonia or an amine under suitable conditions.
Coupling with naphthalene derivative: The 4-fluorobenzamide is then coupled with a naphthalene derivative through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or naphthalenes.
Scientific Research Applications
4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-FLUOROBENZAMIDE: A simpler analog with similar functional groups but lacking the naphthalene moiety.
4-FLUORO-N-(4-FLUOROBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE: Another fluorinated benzamide with different substituents.
3,4-FLUOROBENZAMIDE: A compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is unique due to the presence of both fluorine atoms and a naphthalene moiety, which confer distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets and its utility in various applications.
Properties
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNOQNYPNREATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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